Pyrimidin-2-ylboronic acid
Overview
Description
Pyrimidin-2-ylboronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry due to its versatile applications. It is a heterocyclic compound that contains a pyrimidine ring and a boronic acid group. This compound has been widely used in the synthesis of various organic compounds and has shown promising results in scientific research applications.
Scientific Research Applications
1. Antagonists for Osteoporosis Treatment
Pyrimidin-2-ylboronic acid derivatives, specifically 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid and its methyl variant, have been identified as potent and selective antagonists of the αvβ3 receptor. These compounds demonstrate significant potential in the treatment of osteoporosis, showcasing strong in vitro profiles and effectiveness in in vivo models of bone turnover (Coleman et al., 2004).
2. Antioxidant Properties
Pyrimidin-2-ylboronic acid, as a part of bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes, exhibits notable antioxidant activities. These compounds have shown promising results in several in vitro assays, including radical-scavenging and anti-lipid peroxidation activities, suggesting potential applications in managing oxidative stress-related conditions (Rani et al., 2012).
3. Synthesis of Hetarylpyrroles
Pyrimidin-2-ylboronic acid is used in the synthesis of 3-hetarylpyrroles through Suzuki–Miyaura cross-coupling reactions. These heterocyclic compounds have potential applications in various fields, including medicinal chemistry (Matyugina et al., 2020).
4. Cross-Coupling Reactions in Organic Synthesis
The compound plays a significant role in cross-coupling reactions. Pyrimidin-2-yl sulfonates, when coupled with arylboronic acids, lead to the synthesis of C2-functionalized pyrimidines, demonstrating its utility in organic synthesis and medicinal chemistry (Quan et al., 2013).
5. Anticancer Applications
Pyrimidin-2-ylboronic acid derivatives have been synthesized and evaluated for their anticancer activities. Studies reveal that certain compounds within this group demonstrate significant cytotoxicity against human cancer cell lines, suggesting their potential as anticancer agents (Hosamani et al., 2015).
properties
IUPAC Name |
pyrimidin-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BN2O2/c8-5(9)4-6-2-1-3-7-4/h1-3,8-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXJZOUPFQNMFOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=NC=CC=N1)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50623223 | |
Record name | Pyrimidin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidin-2-ylboronic acid | |
CAS RN |
851199-85-4 | |
Record name | B-2-Pyrimidinylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=851199-85-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidin-2-ylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50623223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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